molecular formula C20H18N4O B12290066 2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol

2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol

Katalognummer: B12290066
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: VFKCKMKPKIUZOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDK8-IN-4 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8-IN-4 has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CDK8-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various functional group transformations. Key steps include:

    Formation of the pyridine core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.

    Functional group modifications: Introduction of various functional groups such as halogens, amines, or hydroxyl groups through reactions like halogenation, amination, or hydroxylation.

    Coupling reactions: The final step involves coupling the modified pyridine core with other intermediates to form CDK8-IN-4.

Industrial Production Methods

Industrial production of CDK8-IN-4 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Ensuring high yield and purity of the product by optimizing temperature, pressure, and reaction time.

    Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

CDK8-IN-4 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in CDK8-IN-4 and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.

Wirkmechanismus

CDK8-IN-4 exerts its effects by inhibiting the kinase activity of CDK8. The compound binds to the ATP-binding site of CDK8, preventing the phosphorylation of target proteins involved in transcription regulation. This inhibition disrupts the transcriptional activity of CDK8, leading to altered gene expression and inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

CDK8-IN-4 is compared with other CDK8 inhibitors such as:

CDK8-IN-4 stands out due to its high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy.

Eigenschaften

Molekularformel

C20H18N4O

Molekulargewicht

330.4 g/mol

IUPAC-Name

2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol

InChI

InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)

InChI-Schlüssel

VFKCKMKPKIUZOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.